

Application Note: Quantification of Deucravacitinib in Human Plasma via HPLC-MS/MS

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Compound of Interest		
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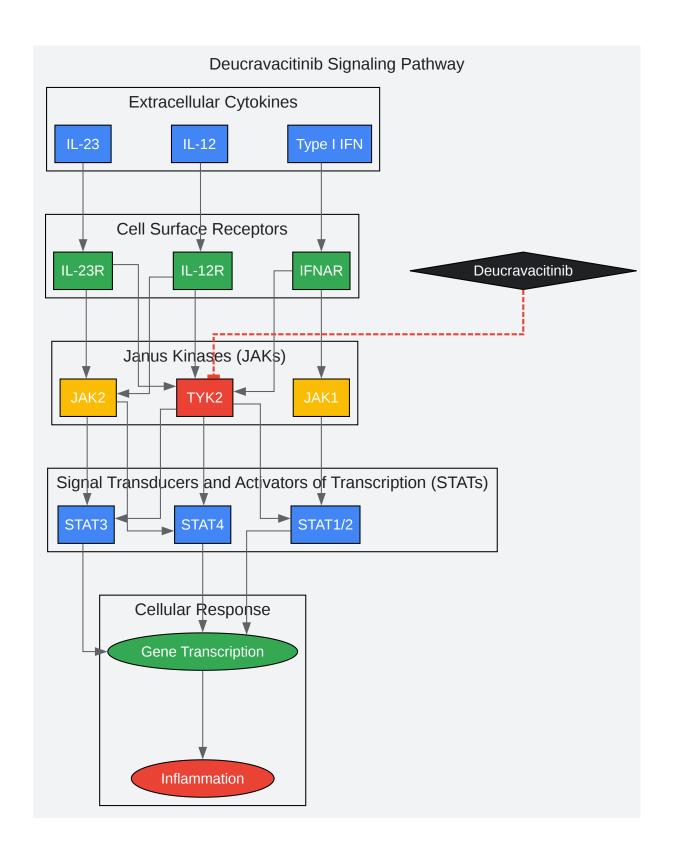
Introduction

Deucravacitinib is an innovative, orally administered selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] It is indicated for the treatment of adults with moderate-to-severe plaque psoriasis who are candidates for systemic therapy or phototherapy.[2] Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2), locking the enzyme in an inactive conformation.[1] This selective inhibition modulates the signaling of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons.[3][4] Given its therapeutic importance, a robust and sensitive bioanalytical method for the quantification of Deucravacitinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[5][6] This application note details a validated HPLC-MS/MS method for the reliable determination of Deucravacitinib in human plasma.

Mechanism of Action of Deucravacitinib

Deucravacitinib selectively inhibits TYK2, which is involved in the intracellular signaling pathways of several pro-inflammatory cytokines.[4] By binding to the regulatory domain of TYK2, Deucravacitinib prevents its activation and subsequent downstream signaling.[1] This targeted action disrupts the IL-23/TH17 and IL-12 signaling pathways, which are pivotal in the inflammatory processes of psoriasis.[2][7]





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Caption: Deucravacitinib inhibits TYK2 signaling.



Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines the extraction of Deucravacitinib from human plasma.[8][9]

- Pipette 100 μL of human plasma (containing K2EDTA as an anticoagulant) into a polypropylene vial.
- Add 50 μL of the internal standard (IS) working solution (Trimethoprim, 500 ng/mL).
- Vortex the mixture.
- Add 100 μL of 2 mM ammonium formate and vortex again.
- Add 1.0 mL of methyl tertiary butyl ether (MTBE) and vortex for 10 minutes at 2500 rpm.
- Centrifuge the samples to separate the organic and aqueous layers.
- Transfer the supernatant (organic layer) to a clean vial.
- Evaporate the solvent to dryness at 40°C under a stream of nitrogen gas.
- Reconstitute the dried residue with 500 μL of the mobile phase.
- Vortex for 3 minutes.
- Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.
- 2. HPLC-MS/MS Analysis

The following parameters are based on a validated method for Deucravacitinib quantification. [10][11]

Chromatographic Conditions:



Parameter	Value
HPLC System	Shimadzu Prominence LC
Column	ACE-C18 (4.6 x 100 mm, 5 μm)
Mobile Phase	Methanol and 2 mM Ammonium Formate (80:20 v/v)
Flow Rate	0.9 mL/min
Injection Volume	5 μL
Column Temperature	Ambient
Run Time	Shortened run period (specific time not detailed in source)

Mass Spectrometric Conditions:

Parameter	Value	
Mass Spectrometer	ABSCIEX API 4000	
Ionization Source	Electrospray Ionization (ESI)	
Ionization Mode	Positive	
Scan Type	Multiple Reaction Monitoring (MRM)	
MRM Transition (Deucravacitinib)	m/z 426.3 → 358.2	
MRM Transition (Trimethoprim - IS)	m/z 291.1 → 261.1	
Collision Energy	Optimized for each transition	
Gas Settings	Optimized for the instrument	

Method Validation and Quantitative Data

The described method has been validated according to FDA guidelines.[8]

Linearity:



The method demonstrated excellent linearity over a concentration range of 0.500 to 601.050 ng/mL in human plasma.[10] The calibration curve was constructed using a weighted (1/x²) linear regression.[8] The correlation coefficient (r²) was consistently greater than 0.99.[12]

Accuracy and Precision:

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[8]

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
LLOQ	0.500	< 15%	< 15%	85-115%	85-115%
LQC	1.444	< 15%	< 15%	85-115%	85-115%
MQC	240.733	< 15%	< 15%	85-115%	85-115%
HQC	456.798	< 15%	< 15%	85-115%	85-115%

Data

presented is

a summary of

expected

performance

based on

validated

methods.[8]

[11]

Recovery and Matrix Effect:

The extraction recovery of Deucravacitinib from human plasma was consistent and reproducible across the QC levels.[9] The matrix effect was assessed to ensure that endogenous plasma components did not interfere with the quantification of the analyte or the internal standard.[11]



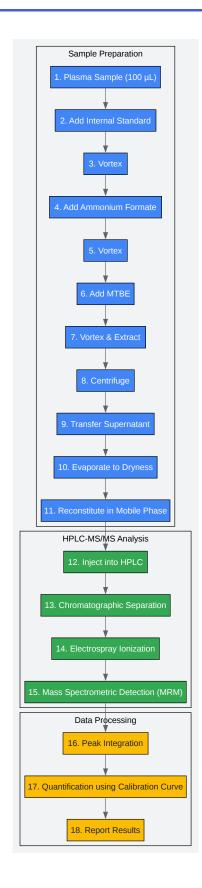
QC Level	Mean Recovery (%)	
LQC	~95-104%	
MQC	~95-104%	
HQC	~95-104%	
Data based on recovery ranges reported for a similar method in rat plasma.[11]		

Stability:

Deucravacitinib was found to be stable in human plasma under various storage and handling conditions, including bench-top (room temperature), auto-sampler, and long-term freezer storage.[10]

Experimental Workflow Diagram





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Caption: HPLC-MS/MS workflow for Deucravacitinib.



Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Deucravacitinib in human plasma.[6] The simple liquid-liquid extraction procedure and the short chromatographic run time allow for high-throughput analysis, making this method suitable for pharmacokinetic and clinical studies. The validation data demonstrates that the method meets the regulatory requirements for bioanalytical method validation.

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References

- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]
- 4. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 5. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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